Lmp-420

Description

Properties

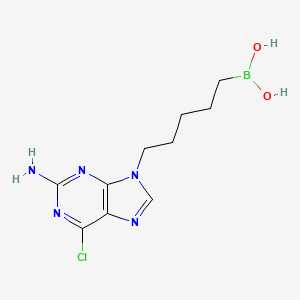

IUPAC Name |

5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333283 | |

| Record name | LMP-420 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473870-63-2 | |

| Record name | LMP-420 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LMP-420: A Technical Overview of its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP-420 is a novel, small-molecule, purine nucleoside analogue that has demonstrated potent anti-inflammatory properties through the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α). Preclinical studies have highlighted its therapeutic potential in models of islet transplantation and inflammatory bowel disease. This technical guide synthesizes the current understanding of LMP-420's mechanism of action, presenting available quantitative data, outlining key experimental methodologies, and visualizing the putative signaling pathways involved. While the direct molecular target of LMP-420 remains to be fully elucidated, existing evidence points towards a mechanism involving the modulation of inflammatory cytokine expression and the induction of the key negative regulator of cytokine signaling, Suppressor of Cytokine Signaling-1 (SOCS-1).

Core Mechanism of Action

LMP-420 exerts its primary anti-inflammatory effects by inhibiting the production of TNF-α at the transcriptional level. Unlike many biological agents that neutralize circulating TNF-α, LMP-420 acts intracellularly to prevent the synthesis of new TNF-α protein. This upstream inhibition has the potential to offer a distinct therapeutic advantage by preemptively controlling a key mediator of inflammation.

A pivotal aspect of LMP-420's mechanism is the induction of Suppressor of Cytokine Signaling-1 (SOCS-1). SOCS-1 is an anti-inflammatory and anti-apoptotic protein that functions as a critical negative feedback regulator of cytokine signaling, including pathways mediated by Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). The upregulation of SOCS-1 by LMP-420 suggests a multifaceted anti-inflammatory profile, extending beyond simple TNF-α suppression.

While the precise molecular interactions are not yet fully characterized, the available data supports a model where LMP-420 treatment leads to a reduction in pro-inflammatory cytokine signaling and an enhancement of cellular protective mechanisms.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of LMP-420.

Table 1: In Vitro Inhibition of TNF-α Production

| Cell Type | Stimulant | IC50 (µM) | Reference |

| Murine Macrophages | Lipopolysaccharide (LPS) | ~1.0 | |

| Murine Splenocytes | Lipopolysaccharide (LPS) | ~1.0 |

Table 2: In Vivo Efficacy in a Murine Islet Allograft Model

| Treatment Group | Mean Graft Survival (days ± SD) |

| Control | 6 ± 4 |

| LMP-420 + Cyclosporine A | 35 ± 5 |

Table 3: In Vivo Modulation of Serum Cytokines and T-Cell Infiltration in a Murine Islet Allograft Model (LMP-420 + Cyclosporine A vs. Control)

| Parameter | Fold Change / Absolute Number | p-value |

| TNF-α | 3-fold decrease | < 0.005 |

| IL-10 | 3-fold increase | < 0.005 |

| IL-2 | 3-fold decrease | < 0.005 |

| CD8+ T-cell Infiltration (cells) | 31 ± 18 vs. 224 ± 51 | < 0.001 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of LMP-420 and a general workflow for evaluating its in vivo efficacy.

Caption: Proposed mechanism of action for LMP-420.

Caption: General experimental workflow for in vivo evaluation.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for key experiments involving LMP-420.

Murine Islet Allotransplantation Model

-

Induction of Diabetes: Recipient mice (e.g., C57BL/6) are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer. Blood glucose levels are monitored to confirm diabetes (e.g., >300 mg/dL).

-

Islet Isolation: Pancreatic islets are isolated from donor mice (e.g., BALB/c) by collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Transplantation: A specified number of islets (e.g., 500) are transplanted under the kidney capsule of the diabetic recipient mice.

-

Treatment: LMP-420, alone or in combination with other immunosuppressants (e.g., cyclosporine A), is administered daily to the recipient mice starting from the day of transplantation.

-

Monitoring: Blood glucose levels are monitored regularly to assess graft function. Graft failure is defined as a return to hyperglycemic levels.

-

Endpoint Analysis: At the end of the study, kidney grafts are harvested for histological analysis, and blood is collected for serum cytokine analysis.

Serum Cytokine Analysis

-

Sample Collection: Whole blood is collected from mice via cardiac puncture or other appropriate methods at the time of sacrifice.

-

Serum Preparation: The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

-

ELISA: Serum levels of cytokines such as TNF-α, IL-10, and IL-2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines. Results are typically expressed as pg/mL or ng/mL.

Immunohistochemistry for CD8+ T-Cell Infiltration

-

Tissue Preparation: Harvested kidney grafts are fixed in formalin and embedded in paraffin.

-

Sectioning: 5 µm sections are cut from the paraffin-embedded tissue blocks and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a heat source.

-

Blocking: Non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the CD8 marker.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown stain.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Quantification: The number of CD8+ T-cells infiltrating the islet grafts is quantified by microscopy.

Conclusion and Future Directions

LMP-420 is a promising anti-inflammatory agent with a novel mechanism of action centered on the transcriptional inhibition of TNF-α and the induction of the protective protein SOCS-1. The available preclinical data demonstrates its potential in mitigating inflammatory responses and promoting graft survival. However, to fully realize its therapeutic potential, further research is required to:

-

Identify the direct molecular target(s) of LMP-420.

-

Elucidate the precise signaling pathways through which LMP-420 inhibits TNF-α transcription and induces SOCS-1 expression.

-

Conduct comprehensive pharmacokinetic and pharmacodynamic studies.

-

Explore the efficacy of LMP-420 in a broader range of inflammatory and autoimmune disease models.

A deeper understanding of these aspects will be crucial for the continued development and potential clinical translation of LMP-420 as a next-generation anti-inflammatory therapeutic.

LMP-420: A Selective TNF-α Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP-420 is a novel, small-molecule inhibitor that selectively targets the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of LMP-420, consolidating available data on its mechanism of action, efficacy, and selectivity. The guide includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Dysregulation of TNF-α production is a hallmark of numerous chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic agents that neutralize TNF-α have revolutionized the treatment of these diseases, there remains a need for orally bioavailable, small-molecule inhibitors with improved selectivity and safety profiles. LMP-420 has emerged as a promising candidate that addresses this need by acting as a transcriptional inhibitor of TNF-α. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of LMP-420.

Mechanism of Action

LMP-420 exerts its anti-inflammatory effects by selectively inhibiting the transcription of the TNF-α gene. Unlike many existing TNF-α inhibitors that bind to and neutralize the TNF-α protein, LMP-420 acts upstream, at the level of gene expression. While the precise molecular interactions are not fully elucidated in the available literature, it is understood that this transcriptional repression leads to a significant reduction in the synthesis and secretion of TNF-α. This mode of action suggests that LMP-420 may influence the signaling pathways that control TNF-α gene expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and selectivity of LMP-420 from preclinical studies.

Table 1: In Vitro Efficacy of LMP-420

| Parameter | Value | Cell Type/System | Condition |

| IC50 (HIV-1 Replication) | ~300 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Infected |

| Inhibition of M. Tb Replication | >80% | Human Alveolar Macrophages | M. tuberculosis Infected |

Table 2: In Vivo Efficacy and Selectivity of LMP-420 in a Murine Islet Allograft Model

| Parameter | LMP-420 Treatment | Control |

| TNF-α Serum Levels | 3-fold decrease | No change |

| IL-10 Serum Levels | 2.5-fold increase | No change |

| IL-2 Serum Levels | No significant change | No change |

| CD8+ T-cell Infiltration (cells/graft) | 31 ± 18 | 224 ± 51 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of LMP-420's activity as a TNF-α inhibitor.

In Vitro TNF-α Inhibition Assay in Human PBMCs

Objective: To determine the in vitro potency of LMP-420 in inhibiting TNF-α production from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

LMP-420

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Protocol:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of LMP-420 in complete RPMI-1640 medium.

-

Add 50 µL of the LMP-420 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a solution of LPS in complete RPMI-1640 medium.

-

Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (or a pre-determined optimal concentration).

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates at 1200 rpm for 10 minutes.

-

Collect the supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production for each LMP-420 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the LMP-420 concentration and fitting the data to a four-parameter logistic curve.

Cytokine Selectivity Profiling

Objective: To assess the selectivity of LMP-420 by measuring its effect on the production of other cytokines.

Protocol:

-

Follow the protocol for the In Vitro TNF-α Inhibition Assay (Section 4.1).

-

In addition to TNF-α, quantify the concentrations of other relevant cytokines in the cell culture supernatants, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-2 (IL-2)[1].

-

Use commercially available ELISA kits or a multiplex cytokine assay (e.g., Luminex) for quantification.

-

Compare the inhibitory effect of LMP-420 on these cytokines to its effect on TNF-α to determine its selectivity profile.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by LMP-420 and a typical experimental workflow.

Caption: Proposed TNF-α signaling pathway inhibited by LMP-420.

Caption: Workflow for in vitro TNF-α inhibition assay.

Discussion and Future Directions

The available preclinical data indicate that LMP-420 is a potent inhibitor of TNF-α production with a selective profile, showing minimal impact on IL-2 while increasing the anti-inflammatory cytokine IL-10 in one in vivo model[1]. Its mechanism as a transcriptional inhibitor offers a differentiated approach compared to protein-level TNF-α neutralization. The reported in vitro anti-HIV and anti-mycobacterial activity further highlights its potential in infectious disease contexts where TNF-α plays a pathological role.

Further research is warranted to fully characterize LMP-420. Key areas for future investigation include:

-

Determination of the precise molecular target and the exact mechanism of transcriptional inhibition.

-

Comprehensive selectivity profiling against a broader panel of cytokines and signaling pathways.

-

Pharmacokinetic and pharmacodynamic studies in various animal models of inflammatory diseases.

-

Evaluation of its oral bioavailability and safety profile in toxicology studies.

As of the writing of this guide, no clinical trials specifically investigating LMP-420 for autoimmune diseases have been identified in publicly available databases.

Conclusion

LMP-420 represents a promising small-molecule, selective inhibitor of TNF-α production. Its unique mechanism of transcriptional inhibition and favorable preclinical data suggest its potential as a therapeutic agent for a variety of inflammatory and infectious diseases. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of LMP-420.

References

The Biological Activity of Lmp-420: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lmp-420, a novel purine nucleoside analogue, has demonstrated significant potential as a modulator of inflammatory and immune responses. Identified chemically as 2-amino-6-chloro-9-[5-(dihydroxyboryl)pentyl]-purine, its primary mechanism of action is the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the biological activity of Lmp-420, detailing its quantitative effects, the experimental protocols used to elucidate its function, and the signaling pathways it modulates.

Quantitative Assessment of Biological Activity

The inhibitory effect of Lmp-420 on TNF-α production has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC50) values highlight its potency, with a notable species-specific difference.

| Cell Type | Stimulant | IC50 (TNF-α inhibition) | Reference |

| Murine Thioglycollate-elicited Macrophages | Lipopolysaccharide (LPS) | ~1 µM | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | ~50 nM | [1] |

In Vivo Efficacy: Murine Islet Allograft Survival

In a preclinical model of islet transplantation, Lmp-420 demonstrated significant immunomodulatory effects, leading to prolonged allograft survival. When administered in combination with Cyclosporin A (CSA), Lmp-420 synergistically enhanced the therapeutic outcome.

| Treatment Group | Parameter | Observation | Reference |

| Lmp-420 + CSA | Islet Allograft Survival | 35 ± 5 days (vs. 6 ± 4 days in control) | [2] |

| Lmp-420 + CSA | CD8+ T-cell Infiltration | Significant decrease (31 ± 18 vs. 224 ± 51 cells in control) | [2] |

| Lmp-420 alone | Serum TNF-α | Three-fold decrease | [2] |

| Lmp-420 alone | Serum IL-10 | 2.5-fold increase | |

| Lmp-420 + CSA | Serum TNF-α & IL-2 | Three-fold decrease in both | |

| Lmp-420 + CSA | Serum IL-10 | Three-fold increase | |

| Lmp-420 + CSA | Anti-apoptotic Proteins | Increased expression of SOCS-1 and Mn-SOD |

Signaling Pathways Modulated by Lmp-420

Lmp-420 exerts its biological effects by modulating key inflammatory signaling pathways. Its primary action is the transcriptional inhibition of TNF-α, which subsequently leads to the suppression of the NF-κB signaling cascade. Furthermore, Lmp-420 has been shown to induce the expression of Suppressor of Cytokine Signaling 1 (SOCS-1), a negative regulator of cytokine signaling.

Experimental Protocols

In Vitro TNF-α Inhibition Assay in Human PBMCs

This protocol details the methodology for assessing the inhibitory effect of Lmp-420 on TNF-α production in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Lmp-420

-

Human PBMCs

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS to a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of Lmp-420 in RPMI 1640.

-

Add 50 µL of the Lmp-420 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each Lmp-420 concentration and determine the IC50 value.

Murine Islet Allograft Transplantation Model

This protocol outlines the key steps for evaluating the in vivo efficacy of Lmp-420 in a murine model of islet transplantation.

Materials:

-

Donor and recipient mice (e.g., BALB/c and C57BL/6)

-

Collagenase P

-

Ficoll-Paque

-

Streptozotocin (STZ)

-

Lmp-420

-

Surgical instruments

-

Blood glucose monitoring system

Procedure:

-

Islet Isolation:

-

Euthanize donor mice and cannulate the common bile duct.

-

Perfuse the pancreas with cold Collagenase P solution.

-

Digest the pancreas at 37°C.

-

Purify the islets using a Ficoll density gradient.

-

Handpick and culture the islets overnight.

-

-

Induction of Diabetes in Recipient Mice:

-

Inject recipient mice with a single high dose of STZ (e.g., 180 mg/kg) intraperitoneally.

-

Monitor blood glucose levels daily. Mice with blood glucose levels >300 mg/dL for two consecutive days are considered diabetic.

-

-

Islet Transplantation:

-

Anesthetize the diabetic recipient mouse.

-

Make a small incision on the flank to expose the kidney.

-

Create a small opening in the kidney capsule.

-

Implant a known number of islets (e.g., 500) under the kidney capsule.

-

Suture the incision.

-

-

Lmp-420 Treatment:

-

Administer Lmp-420 (and/or other immunosuppressants like CSA) to the recipient mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).

-

-

Monitoring:

-

Monitor blood glucose levels and body weight of the recipient mice regularly.

-

Graft survival is defined as the maintenance of normoglycemia (<200 mg/dL).

-

At the end of the study, harvest the kidney with the graft for histological analysis (e.g., H&E staining, immunohistochemistry for CD8+ T-cells).

-

Collect blood samples for cytokine analysis (e.g., ELISA for TNF-α, IL-10, IL-2).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the biological activity of a novel TNF-α inhibitor like Lmp-420.

Conclusion

Lmp-420 is a potent and selective small molecule inhibitor of TNF-α transcription with demonstrated efficacy in both in vitro and in vivo models of inflammation and immune rejection. Its ability to suppress pro-inflammatory signaling through the NF-κB pathway and induce the negative regulator SOCS-1 highlights its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of Lmp-420 as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders.

References

LMP-420: A Deep Dive into its Inhibitory Effects on Pro-Inflammatory Cytokine Release

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LMP-420 is a novel small-molecule therapeutic candidate that has demonstrated significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. This technical guide provides a comprehensive overview of the current understanding of LMP-420's effect on pro-inflammatory cytokine release. It consolidates available quantitative data, outlines detailed experimental protocols for in vitro assessment, and elucidates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the investigation and development of novel anti-inflammatory therapeutics.

Introduction

The dysregulation of pro-inflammatory cytokines is a hallmark of numerous chronic inflammatory and autoimmune diseases. Among these, TNF-α is a pleiotropic cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Consequently, the inhibition of TNF-α has been a highly successful therapeutic strategy for a range of debilitating conditions. LMP-420 has emerged as a promising orally active small-molecule inhibitor of TNF-α, operating at the level of gene transcription.[1] This guide delves into the specifics of its anti-cytokine activity, providing a foundational understanding for further research and development.

Quantitative Data on Cytokine Modulation

LMP-420 has been shown to modulate the release of several key cytokines involved in the inflammatory response. The available data from a murine islet allograft survival model demonstrates its potent and selective activity.

| Cytokine | Treatment Group | Fold Change vs. Control | Reference |

| TNF-α | LMP-420 only | 3-fold decrease | [1] |

| LMP-420 + Cyclosporin-A | 3-fold decrease | [1] | |

| IL-10 (anti-inflammatory) | LMP-420 only | 2.5-fold increase | [1] |

| LMP-420 + Cyclosporin-A | 3-fold increase | [1] | |

| IL-2 | LMP-420 only | No change | |

| LMP-420 + Cyclosporin-A | Marked decrease |

Note: Specific dose-response data and IC50 values for the inhibition of a broader range of pro-inflammatory cytokines such as IL-1β and IL-6 by LMP-420 are not extensively available in the public domain. The data presented here is from an in vivo murine model and may not directly translate to human in vitro systems.

Experimental Protocols

The following protocols describe representative methods for evaluating the in vitro effects of LMP-420 on pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs). These are generalized protocols and may require optimization for specific experimental conditions.

Isolation of Human PBMCs

-

Blood Collection: Collect whole blood from healthy human donors in vacutainer tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: Aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.

-

Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Cell Counting and Resuspension: Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.

In Vitro Cytokine Release Assay

-

Cell Seeding: Seed 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.

-

LMP-420 Treatment: Prepare a stock solution of LMP-420 in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete RPMI-1640 medium. Add the desired concentrations of LMP-420 to the wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Pre-incubation: Pre-incubate the cells with LMP-420 for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Following pre-incubation, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL final concentration) or anti-CD3/anti-CD28 antibodies to induce cytokine production. Include an unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Workflow for In Vitro Cytokine Release Assay

Signaling Pathways

LMP-420 is known to be a transcriptional inhibitor of TNF-α. While the precise molecular interactions are not fully elucidated in publicly available literature, a putative mechanism involves the modulation of key transcription factors that regulate TNF-α gene expression.

The transcription of the TNF-α gene is tightly regulated and involves the coordinated action of several transcription factors, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors bind to specific regulatory regions within the TNF-α promoter, initiating gene transcription. It is hypothesized that LMP-420 may interfere with the binding or activity of one or more of these transcription factors, thereby suppressing TNF-α production.

Putative Signaling Pathway of LMP-420 Action

Conclusion

LMP-420 represents a promising therapeutic agent for the treatment of inflammatory diseases, primarily through its targeted inhibition of TNF-α transcription. The available data underscores its potential to not only suppress pro-inflammatory cytokine production but also to enhance the levels of the anti-inflammatory cytokine IL-10. The experimental protocols and signaling pathway models presented in this guide provide a framework for further investigation into the precise mechanism of action and for the comprehensive evaluation of LMP-420's immunomodulatory effects. Further research is warranted to delineate the specific molecular targets of LMP-420 within the TNF-α transcriptional machinery and to establish a more detailed dose-response relationship for a wider array of pro-inflammatory cytokines. Such studies will be crucial for the continued development and potential clinical application of this novel anti-inflammatory compound.

References

Unraveling the Molecular Target of LMP-420: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LMP-420 is a novel, small-molecule, boronic acid-containing purine nucleoside analogue with potent anti-inflammatory and immunomodulatory properties. Its primary mechanism of action is the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. While the direct molecular binding target of LMP-420 has not been definitively elucidated in publicly available literature, extensive research has characterized its downstream effects and pointed towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of LMP-420's molecular interactions, summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Putative Molecular Target and Mechanism of Action

LMP-420 functions as a transcriptional inhibitor of TNF-α. This means it does not bind to and neutralize circulating TNF-α protein, but rather prevents its synthesis at the genetic level.[1] This mode of action suggests that LMP-420 interacts with an intracellular component of the signaling cascade that leads to TNF-α gene expression.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is responsible for inducing the transcription of numerous pro-inflammatory genes, including TNF-α. Several lines of evidence suggest that the mechanism of action of LMP-420 involves the suppression of the NF-κB pathway. By inhibiting this pathway, LMP-420 effectively blocks the downstream transcription of TNF-α and other inflammatory mediators.

The precise molecular entity within the NF-κB pathway that LMP-420 directly binds to remains a subject of ongoing investigation. However, its ability to transcriptionally inhibit TNF-α production is well-documented.

Quantitative Data Summary

The biological activity of LMP-420 has been quantified in various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and other quantitative effects reported in the literature.

| Parameter | Value | Species/Cell Type | Assay Description | Reference |

| IC50 for TNF-α Production | ~50 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated TNF-α production measured by immunoassay. | [1] |

| IC50 for TNF-α Production | ~500 nM | Murine Monocytes | LPS-stimulated TNF-α production measured by immunoassay. | [1] |

| IC50 for HIV-1 Replication | ~300 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of HIV-1 replication measured by p24 antigen levels. |

Signaling Pathway Modulation

LMP-420 exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and immunity. The primary consequence of its activity is the reduction of TNF-α, which in turn leads to a cascade of downstream effects.

Caption: Proposed signaling pathway of LMP-420.

Experimental Protocols

The characterization of LMP-420's biological activity relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Measurement of TNF-α Production by ELISA

Objective: To quantify the in vitro inhibition of TNF-α production by LMP-420 in response to an inflammatory stimulus.

Materials:

-

Human or murine peripheral blood mononuclear cells (PBMCs) or macrophage cell line

-

LMP-420

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

TNF-α ELISA kit (human or mouse specific)

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 2 hours.

-

LMP-420 Treatment: Prepare serial dilutions of LMP-420 in cell culture medium. Add the desired concentrations of LMP-420 to the cells and incubate for 1 hour.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce TNF-α production. Include wells with cells and LPS only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[2][3] This typically involves:

-

Coating a 96-well plate with a capture antibody for TNF-α.

-

Adding the supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the IC50 value of LMP-420 by plotting the percentage of TNF-α inhibition against the log concentration of LMP-420.

Immunohistochemical Analysis of CD8+ T-cell Infiltration

Objective: To assess the effect of LMP-420 on the infiltration of CD8+ T-cells into tissues in an in vivo model of inflammation.

Materials:

-

Paraffin-embedded tissue sections from control and LMP-420-treated animals

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against CD8

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the DAB substrate, which will form a brown precipitate at the site of the antigen-antibody complex.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope and quantify the number of CD8+ T-cells in defined areas of the tissue.

Assessment of HIV-1 Replication by p24 Antigen ELISA

Objective: To determine the inhibitory effect of LMP-420 on HIV-1 replication in vitro.

Materials:

-

Human PBMCs

-

HIV-1 viral stock

-

LMP-420

-

HIV-1 p24 antigen ELISA kit

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Infection: Culture PHA-stimulated human PBMCs and infect them with a known amount of HIV-1.

-

LMP-420 Treatment: Immediately after infection, add serial dilutions of LMP-420 to the cells.

-

Incubation: Incubate the infected and treated cells for a specified period (e.g., 7 days), replacing the medium and LMP-420 as needed.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit. The principle is similar to the TNF-α ELISA, using antibodies specific for the HIV-1 p24 protein.

-

Data Analysis: Calculate the concentration of p24 in each sample and determine the IC50 of LMP-420 for HIV-1 replication inhibition.

Experimental Workflow for Target Identification

The definitive identification of LMP-420's direct molecular target would require a combination of biochemical and proteomic approaches. The following diagram illustrates a general workflow for such an investigation.

Caption: General workflow for molecular target identification.

Conclusion

LMP-420 is a promising therapeutic agent with a well-defined functional profile as a transcriptional inhibitor of TNF-α. While its direct binding partner remains to be conclusively identified, the available evidence strongly suggests that it modulates the NF-κB signaling pathway. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the molecular mechanisms of LMP-420 and similar immunomodulatory compounds. Future studies employing advanced proteomic and biochemical techniques will be instrumental in pinpointing the precise molecular target of LMP-420, which will undoubtedly accelerate its clinical development and application.

References

- 1. Treatment of experimental colitis in mice with LMP-420, an inhibitor of TNF transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biogot.com [biogot.com]

Methodological & Application

Application Notes and Protocols for Lmp-420 Administration in Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Lmp-420, a transcriptional inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in preclinical mouse models of colitis. The following sections detail the quantitative outcomes of Lmp-420 treatment, step-by-step experimental protocols, and visualizations of the implicated signaling pathway and experimental workflows.

Data Presentation

The efficacy of Lmp-420 in reducing colonic inflammation has been evaluated in dextran sulfate sodium (DSS)-induced and IL-10 deficient (IL-10-/-) mouse models of colitis. The quantitative data from these studies are summarized below.

Table 1: Effect of Intraperitoneal (i.p.) Lmp-420 on Colonic TNF Levels in Acute DSS-Induced Colitis

| Treatment Group | Colonic TNF (pg/100 mg tissue) | Percent Reduction | Statistical Significance (p-value) |

| No DSS (Control) | 65 ± 5 | - | - |

| DSS + Vehicle | 409 ± 107 | - | 0.03 (vs. Control) |

| DSS + 1 mg Lmp-420 i.p. | 117 ± 8 | 85% | 0.05 (vs. Vehicle) |

Data presented as mean ± standard error of the mean (n=5 per group). Lmp-420 was administered once daily from day 4 of a 7-day DSS exposure.[1]

Table 2: Effect of Lmp-420 on Colonic TNF Levels in IL-10-/- Mice with Chronic Colitis

| Treatment Group | Colonic TNF (pg/100 mg tissue) | Percent Reduction |

| Wild Type (No Colitis) | Not reported | - |

| IL-10-/- (Untreated) | Elevated | - |

| IL-10-/- + 5 mg/kg/day Lmp-420 i.p. | Near Normal | 44% |

| IL-10-/- + 41 mg/kg/day Lmp-420 (oral) | Near Normal | 39% |

Lmp-420 treatment was administered for 16 days once colitis was established.[1]

Experimental Protocols

Detailed methodologies for the key experiments involving Lmp-420 in mouse models of colitis are provided below.

Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)

Objective: To induce acute colonic inflammation in mice.

Materials:

-

C57BL/6 mice

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

-

Drinking water

-

Animal balance

-

Appropriate animal housing

Procedure:

-

House C57BL/6 mice under standard laboratory conditions.

-

Prepare a 3% (w/v) DSS solution by dissolving DSS powder in drinking water.

-

Provide the 3% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

-

Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

-

On day 7, euthanize the mice and collect colon tissue for analysis (e.g., histology, cytokine measurement).

Protocol 2: Lmp-420 Administration in the Acute DSS Colitis Model

Objective: To evaluate the therapeutic efficacy of Lmp-420 in mice with established acute colitis.

Materials:

-

Mice with DSS-induced acute colitis (from Protocol 1)

-

Lmp-420

-

Vehicle control (e.g., sterile saline or as appropriate for Lmp-420 formulation)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

On day 4 of DSS administration, when clinical signs of colitis are evident, divide the mice into treatment and control groups.

-

Prepare a solution of Lmp-420 for injection. A dose of 1 mg administered intraperitoneally has been shown to be effective.[1]

-

Administer 1 mg of Lmp-420 or vehicle control via i.p. injection once daily from day 4 to day 7 of DSS exposure.[1]

-

Continue to monitor the clinical signs of colitis daily.

-

On day 7, euthanize the mice and collect colon tissue for analysis of TNF levels and histological assessment of inflammation.

Protocol 3: Induction and Treatment of Chronic Colitis in IL-10-/- Mice

Objective: To assess the effect of Lmp-420 in a genetically susceptible model of chronic colitis.

Materials:

-

IL-10-/- mice

-

Lmp-420

-

Vehicle control

-

Method for oral and i.p. administration

Procedure:

-

Allow IL-10-/- mice to develop spontaneous colitis. The onset and severity can vary, so it is important to monitor the mice for signs of established disease (e.g., weight loss, loose stool).

-

Once colitis is established, randomize the mice into different treatment groups.

-

Administer Lmp-420 via the desired route. The following dose ranges have been studied:[1]

-

Intraperitoneal (i.p.): 5, 15, or 45 mg/kg/day

-

Oral (in food): 41, 62, or 138 mg/kg/day

-

-

Treat the mice for a period of 16 days.

-

At the end of the treatment period, euthanize the mice and collect colon tissue for the measurement of colonic TNF levels and histological analysis.

Visualizations

Signaling Pathway of Lmp-420 in the Inhibition of TNF-α Transcription

Caption: Lmp-420 inhibits TNF-α transcription by suppressing the NF-κB signaling pathway.

Experimental Workflow for Lmp-420 Administration in DSS-Induced Colitis

References

Application Notes and Protocols for Intraperitoneal Injection of Lmp-420 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP-420 is a novel small molecule inhibitor that has demonstrated potent anti-inflammatory properties through the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α). As a purine nucleoside analog containing a boronic acid moiety, LMP-420 presents a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the intraperitoneal (IP) administration of LMP-420 in murine models, summarizing effective dosages from preclinical studies and outlining the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported intraperitoneal dosages of LMP-420 used in various mouse models. This data is intended to serve as a guide for designing in vivo efficacy studies.

| Mouse Model | Strain | Dosage | Dosing Regimen | Vehicle | Reference |

| Islet Allograft | C57BL/6 | Not specified | Not specified | Not specified | |

| Experimental Colitis (LPS Challenge) | Not specified | 100 mg/kg | Once daily for 16 days | 5% Sorbitol | [1] |

| Experimental Colitis (IL-10-/-) | C57BL/6 | 5, 15, or 45 mg/kg/day | Daily for 16 days | Not specified | [1] |

Mechanism of Action and Signaling Pathway

LMP-420 exerts its anti-inflammatory effects by selectively inhibiting the transcription of the TNF-α gene. This upstream regulation prevents the synthesis of TNF-α protein, thereby blocking its downstream pro-inflammatory signaling cascade. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: LMP-420 inhibits the transcription of the TNF-α gene, blocking the NF-κB signaling pathway.

Experimental Protocols

Preparation of LMP-420 for Intraperitoneal Injection

Materials:

-

LMP-420 powder

-

Sterile 5% Sorbitol solution in water for injection

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringes and needles (25-27 gauge recommended)

Procedure:

-

Calculate the required amount of LMP-420: Based on the desired dosage (e.g., mg/kg) and the weight of the mice to be treated, calculate the total mass of LMP-420 needed.

-

Reconstitution: Aseptically weigh the calculated amount of LMP-420 powder and place it into a sterile tube or vial.

-

Dissolution: Add the appropriate volume of sterile 5% Sorbitol solution to the LMP-420 powder to achieve the desired final concentration. The solubility of LMP-420 in 5% sorbitol is approximately 10 mg/mL.

-

Mixing: Vortex the solution thoroughly until the LMP-420 is completely dissolved. Ensure there are no visible particulates. The solution should be clear.

-

Storage: Use the freshly prepared solution for injection. If short-term storage is necessary, consult the manufacturer's guidelines. Protect the solution from light.

Intraperitoneal Injection Workflow in Mice

The following workflow outlines the standard procedure for administering LMP-420 via intraperitoneal injection in mice.

Caption: Workflow for the intraperitoneal injection of LMP-420 in mice.

Detailed Steps for Intraperitoneal Injection:

-

Animal Restraint: Properly restrain the mouse to immobilize it and prevent injury to both the animal and the handler. The scruffing method is commonly used.

-

Positioning: Gently tilt the mouse so that its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.

-

Injection Site: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

-

Needle Insertion: Use a 25-27 gauge sterile needle. Insert the needle, bevel up, at a 15 to 30-degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Injection: If no fluid is aspirated, slowly and steadily inject the calculated volume of the LMP-420 solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

-

Withdrawal: Smoothly withdraw the needle after the injection is complete.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions, such as distress or signs of pain at the injection site.

Safety Precautions

-

All procedures involving animals should be performed in accordance with institutional and national guidelines for animal care and use.

-

Use appropriate personal protective equipment (PPE) when handling LMP-420 and during the injection procedure.

-

All materials, including the drug solution, syringes, and needles, must be sterile to prevent infection.

-

Dispose of all sharps and biohazardous waste in accordance with institutional protocols.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for your specific mouse model and research question.

References

Application Notes and Protocols for Lmp-420 in Islet Allograft Survival Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet transplantation is a promising therapy for type 1 diabetes, but its success is often limited by allograft rejection, a process largely mediated by the host's immune system. Inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), play a pivotal role in the initial stages of islet graft damage and the subsequent adaptive immune response. Lmp-420 is a novel, small molecule inhibitor of TNF-α that has shown potential in prolonging islet allograft survival. These application notes provide a comprehensive overview of the use of Lmp-420 in preclinical islet allograft survival studies, including quantitative data, detailed experimental protocols, and an elucidation of its mechanism of action through relevant signaling pathways.

Data Presentation: Efficacy of Lmp-420 in a Murine Islet Allograft Model

The following tables summarize the quantitative data from a key study investigating the effects of Lmp-420, both alone and in combination with Cyclosporin-A (CSA), on the survival of BALB/c islets transplanted into diabetic C57BL/6 mice.[1]

Table 1: Islet Allograft Survival

| Treatment Group | Mean Graft Survival (Days ± SD) |

| Control | 6 ± 4 |

| Lmp-420 only | Not explicitly stated, but implied to be similar to control |

| CSA only | Not explicitly stated, but less effective than combination |

| Lmp-420 + CSA | 35 ± 5 |

Table 2: Immune Cell Infiltration in Islet Grafts

| Treatment Group | CD8+ T-cell Infiltration (cells ± SD) |

| Control | 224 ± 51 |

| Lmp-420 + CSA | 31 ± 18 |

Table 3: Serum Cytokine Level Changes

| Treatment Group | TNF-α | IL-2 | IL-10 |

| Lmp-420 only | 3-fold decrease | No change | 2.5-fold increase |

| Lmp-420 + CSA | 3-fold decrease | 3-fold decrease | 3-fold increase |

Table 4: Molecular Changes in Islet Grafts

| Treatment Group | Key Molecular Changes |

| Lmp-420 + CSA | - Increased expression of anti-apoptotic SOCS-1 and Mn-SOD- Significant reduction of donor-specific antibodies |

Signaling Pathways

The mechanism of action of Lmp-420 in promoting islet allograft survival involves the modulation of key inflammatory and regulatory signaling pathways.

Lmp-420 Mechanism of Action

Lmp-420 acts as a potent inhibitor of TNF-α, a critical pro-inflammatory cytokine in allograft rejection. By reducing TNF-α levels, Lmp-420 mitigates the initial inflammatory insult to the transplanted islets. Furthermore, Lmp-420 upregulates Suppressor of Cytokine Signaling 1 (SOCS-1), a key negative regulator of cytokine signaling, which helps to dampen the subsequent immune response.

Caption: Lmp-420 and CSA synergistic effect on islet allograft survival.

TNF-α Signaling in T-cell Activation

TNF-α, primarily through its receptor TNFR2, acts as a co-stimulatory molecule for T-cell activation.[2][3] Binding of TNF-α to TNFR2 on T-cells enhances T-cell receptor (TCR) signaling, leading to increased proliferation and production of other pro-inflammatory cytokines like IL-2. This contributes to the amplification of the alloimmune response against the islet graft.

Caption: Lmp-420 inhibits TNF-α-mediated T-cell co-stimulation.

SOCS-1 Signaling in Immune Regulation

SOCS-1 is an inducible negative regulator of cytokine signaling. It functions by inhibiting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for the signaling of many cytokines involved in the immune response. By upregulating SOCS-1, Lmp-420 helps to suppress the downstream effects of pro-inflammatory cytokines, thereby contributing to a state of immune tolerance. SOCS-1 can also regulate Toll-like receptor (TLR) signaling and has been shown to interact with components of the NF-κB pathway.[4][5]

Caption: Lmp-420 upregulates SOCS-1 to inhibit JAK/STAT signaling.

Experimental Protocols

Murine Model of Islet Allograft Transplantation

This protocol describes a widely used model for studying islet allograft rejection and the efficacy of immunosuppressive agents.

1. Animals:

-

Donor: BALB/c mice.

-

Recipient: C57BL/6 mice. Diabetes is induced in recipient mice by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150-200 mg/kg. Diabetes is confirmed by blood glucose levels consistently above 300 mg/dL for at least two consecutive days.

2. Islet Isolation:

-

Islets are isolated from the pancreas of donor mice by collagenase digestion.

-

The pancreas is distended by injecting collagenase solution into the common bile duct.

-

The pancreas is then digested at 37°C, followed by purification of islets using a density gradient.

-

Isolated islets are cultured overnight before transplantation to allow for recovery.

3. Islet Transplantation:

-

Approximately 500 islets are transplanted under the kidney capsule of an anesthetized diabetic recipient mouse.

-

A small incision is made in the flank to expose the kidney.

-

A small opening is created in the kidney capsule, and the islets are gently injected into the subcapsular space.

-

The incision is then sutured.

4. Post-transplant Monitoring:

-

Blood glucose levels are monitored daily. Graft rejection is defined as a return to hyperglycemia (blood glucose > 300 mg/dL) for two consecutive days.

-

At the end of the study, islet grafts can be explanted for histological analysis to assess immune cell infiltration.

Lmp-420 and Cyclosporin-A Administration Protocol

1. Lmp-420 Preparation and Administration:

-

Dosage: 25 mg/kg body weight.

-

Vehicle: 5% sorbitol in sterile water.

-

Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Daily, starting on the day of transplantation.

2. Cyclosporin-A (CSA) Preparation and Administration:

-

Dosage: 20 mg/kg body weight.

-

Vehicle: Olive oil.

-

Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Daily, starting on the day of transplantation.

3. Treatment Cohorts:

-

Control Group: Receives vehicle injections only.

-

Lmp-420 Group: Receives Lmp-420 injections.

-

CSA Group: Receives CSA injections.

-

Combination Therapy Group: Receives both Lmp-420 and CSA injections.

Experimental Workflow

The following diagram illustrates the typical workflow for an islet allograft survival study using Lmp-420.

Caption: Workflow for a murine islet allograft survival study.

Conclusion

Lmp-420, particularly in combination with conventional immunosuppressants like Cyclosporin-A, demonstrates significant potential in prolonging islet allograft survival. Its mechanism of action, involving the inhibition of the key inflammatory cytokine TNF-α and the upregulation of the immune-regulatory molecule SOCS-1, offers a targeted approach to mitigating allograft rejection. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of Lmp-420 in the context of islet transplantation and other inflammatory and autoimmune conditions. Further investigation into the long-term efficacy and safety of Lmp-420 is warranted to advance its potential clinical application.

References

- 1. SOCS1 is a critical checkpoint in immune homeostasis, inflammation and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF Activity and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The dichotomous outcomes of TNFα signaling in CD4+ T cells [frontiersin.org]

- 4. Frontiers | SOCS Proteins Participate in the Regulation of Innate Immune Response Caused by Viruses [frontiersin.org]

- 5. One Gene, Many Facets: Multiple Immune Pathway Dysregulation in SOCS1 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LMP-420 (IT-901) in Chronic Lymphocytic Leukemia (CLL) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B cells, a process heavily reliant on survival signals from the tumor microenvironment that activate pro-survival signaling pathways. A key pathway that is constitutively active in CLL cells is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This pathway plays a crucial role in the transcription of anti-apoptotic proteins, contributing to the prolonged survival of malignant cells.[1][3][4] LMP-420 (also referred to as IT-901) is a novel and selective inhibitor of NF-κB with demonstrated preclinical activity in CLL models. These application notes provide a comprehensive overview of the use of LMP-420 (IT-901) in CLL cell lines, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.

Mechanism of Action

LMP-420 (IT-901) exerts its anti-leukemic effects by directly targeting and inhibiting the NF-κB signaling pathway. In CLL, NF-κB is constitutively active, promoting the transcription of genes essential for cell survival and proliferation. LMP-420 (IT-901) treatment effectively disrupts this transcriptional activity. This inhibition leads to a cascade of downstream events, including:

-

Increased Mitochondrial Reactive Oxygen Species (ROS): Inhibition of NF-κB by LMP-420 (IT-901) results in elevated levels of mitochondrial ROS.

-

Mitochondrial Damage: The increase in ROS leads to damage of the mitochondrial membrane.

-

Impaired Oxidative Phosphorylation and ATP Production: Damaged mitochondria have a limited capacity for oxidative phosphorylation, leading to a decrease in ATP production.

-

Activation of Intrinsic Apoptosis: The culmination of these cellular stresses is the activation of the intrinsic apoptotic pathway, leading to programmed cell death of the CLL cells.

Furthermore, LMP-420 (IT-901) has been shown to impair the supportive role of the tumor microenvironment. While it does not induce apoptosis in stromal and myeloid cells, it inhibits their NF-κB-driven expression of molecules involved in cell-cell contact and immune responses. This disrupts the protective niche for CLL cells, rendering them more susceptible to apoptosis.

Data Summary

The following table summarizes the key in vitro effects of LMP-420 (IT-901) on CLL cells based on available preclinical data.

| Parameter | Effect of LMP-420 (IT-901) Treatment | Cell Types | Reference |

| NF-κB Transcriptional Activity | Interruption | Primary CLL cells | |

| Mitochondrial Reactive Oxygen Species (ROS) | Elevated | CLL cells | |

| Oxidative Phosphorylation | Limited | CLL cells | |

| ATP Production | Limited | CLL cells | |

| Apoptosis | Activation of intrinsic pathway | CLL cells | |

| Stromal Cell Support | Impaired protection of CLL cells | Stromal and myeloid cells |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of LMP-420 (IT-901) on the viability of CLL cell lines.

Materials:

-

CLL cell line (e.g., MEC-1, MEC-2)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

LMP-420 (IT-901) stock solution (dissolved in DMSO)

-

96-well clear-bottom microplates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of LMP-420 (IT-901) in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent (e.g., DMSO or Sorenson's buffer) is required.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in CLL cell lines following treatment with LMP-420 (IT-901).

Materials:

-

CLL cell line

-

Complete RPMI-1640 medium

-

LMP-420 (IT-901)

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed CLL cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with the desired concentrations of LMP-420 (IT-901) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol 3: Western Blot for NF-κB Pathway Proteins

This protocol assesses the effect of LMP-420 (IT-901) on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

-

CLL cell line

-

LMP-420 (IT-901)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat CLL cells with LMP-420 (IT-901), then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

LMP-420 (IT-901) Mechanism of Action in CLL

Caption: LMP-420 (IT-901) inhibits NF-κB, leading to mitochondrial dysfunction and apoptosis in CLL cells.

Experimental Workflow for Evaluating LMP-420 (IT-901)

Caption: A typical workflow for assessing the in vitro efficacy of LMP-420 (IT-901) in CLL cell lines.

Logical Relationship of LMP-420 (IT-901) Action

Caption: Logical flow from LMP-420 (IT-901) administration to its therapeutic effects in CLL.

References

- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-kB and the CLL microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Lymphocytic Leukemia: Exploiting Vulnerabilities with Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lmp-420 in Human Brain Microvascular Endothelial Cell (HBEC) Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lmp-420 is a potent small molecule inhibitor of Tumor Necrosis Factor (TNF) synthesis. In the context of the central nervous system, inflammation plays a critical role in the pathogenesis of various neurological diseases by compromising the integrity of the blood-brain barrier (BBB). Human brain microvascular endothelial cells (HBECs) are the core component of the BBB. This document provides detailed application notes and protocols for the use of Lmp-420 in HBEC culture to investigate its effects on inflammation, barrier function, and associated signaling pathways.

Lmp-420 has been shown to reduce the release of endothelial microvesicles from HBECs stimulated with TNF, suggesting its potential to mitigate inflammatory damage to the BBB.[1] Its anti-inflammatory and anti-apoptotic properties make it a valuable tool for studying neuroinflammation and developing therapeutic strategies to protect the BBB.

Quantitative Data Summary

The following tables summarize the known quantitative effects of Lmp-420. Further dose-response studies are recommended to determine optimal concentrations for specific experimental conditions.

Table 1: Effect of Lmp-420 on Endothelial Microvesicle (EMV) Release from TNF-α-stimulated HBECs

| Treatment Condition | Fold Change in EMV Release (relative to control) | Reference |

| HBEC + TNF-α | Significantly increased | [1] |

| HBEC + TNF-α + Lmp-420 | Up to 50% reduction compared to TNF-α alone | [1] |

Table 2: Recommended Concentration Range for Lmp-420 in HBEC Culture (Hypothetical)

| Parameter | Recommended Range | Notes |

| Initial Dose-Response Study | 10 nM - 10 µM | Based on typical small molecule inhibitor concentrations. |

| Effective Concentration (Reported) | Not Specified | A starting concentration of 1-5 µM is suggested for initial experiments based on common practice. |

Signaling Pathway

Lmp-420 is a potent inhibitor of TNF synthesis.[1] In endothelial cells, TNF-α is a primary inflammatory cytokine that activates the NF-κB signaling pathway. This pathway is central to the transcription of numerous pro-inflammatory genes, leading to endothelial activation, expression of adhesion molecules, and increased BBB permeability. By inhibiting TNF-α, Lmp-420 is expected to suppress the downstream activation of the NF-κB pathway.

Experimental Protocols

General Culture of Human Brain Microvascular Endothelial Cells (HBECs)

This protocol provides a general method for culturing HBECs, which can be adapted for various downstream experiments involving Lmp-420.

Materials:

-

Human Brain Microvascular Endothelial Cells (HBECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2 MV)

-

Fetal Bovine Serum (FBS)

-

Vascular Endothelial Growth Factor (VEGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Insulin-Like Growth Factor 1 (IGF-1)

-

Epidermal Growth Factor (EGF)

-

Gentamicin/Amphotericin B solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Culture flasks/plates coated with an appropriate attachment factor (e.g., fibronectin or collagen)

Protocol:

-

Pre-coat culture vessels with the chosen attachment factor according to the manufacturer's instructions.

-

Thaw cryopreserved HBECs rapidly in a 37°C water bath.

-

Transfer the cells to a sterile conical tube containing pre-warmed complete growth medium.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, complete growth medium and plate onto the pre-coated culture vessel.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.

Assessment of Lmp-420 on Endothelial Microvesicle (EMV) Release

This protocol describes how to quantify the effect of Lmp-420 on the release of EMVs from TNF-α-stimulated HBECs.

Materials:

-

HBECs cultured to confluency in 6-well plates

-

Serum-free endothelial cell medium

-

Recombinant human TNF-α

-

Lmp-420

-

Annexin V-FITC

-

Flow cytometer

Protocol:

-

Culture HBECs to confluency in 6-well plates.

-

Wash the cells with PBS and replace the growth medium with serum-free medium for 24 hours.

-

Treat the cells with the following conditions for 6 hours:

-

Vehicle control (e.g., DMSO)

-

TNF-α (e.g., 10 ng/mL)

-

Lmp-420 (desired concentration) + TNF-α (10 ng/mL)

-

Lmp-420 alone

-

-

Collect the culture supernatants.

-

Centrifuge the supernatants at 500 x g for 10 minutes to remove cells and debris.

-

Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the microvesicles.

-

Resuspend the pellet in Annexin V binding buffer.

-

Add Annexin V-FITC to the resuspended pellet and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry to quantify the Annexin V-positive EMVs.

Cell Viability and Apoptosis Assays

To assess the cytoprotective effects of Lmp-420 on HBECs under inflammatory stress, standard viability and apoptosis assays can be employed.

A. MTT Assay for Cell Viability

Materials:

-

HBECs cultured in 96-well plates

-

TNF-α

-

Lmp-420

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed HBECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with TNF-α with or without various concentrations of Lmp-420 for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

B. Caspase-3/7 Activity Assay for Apoptosis

Materials:

-

HBECs cultured in 96-well plates

-

TNF-α

-

Lmp-420

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol:

-

Seed HBECs in a 96-well plate as described for the MTT assay.

-

Treat the cells with TNF-α with or without Lmp-420 for the desired time (e.g., 12-24 hours).

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence using a luminometer.

Measurement of Transendothelial Electrical Resistance (TEER)

TEER is a widely accepted method to measure the integrity of the endothelial barrier in vitro. This protocol can be used to assess the ability of Lmp-420 to protect the BBB from TNF-α-induced permeability.

Materials:

-

HBECs

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Endothelial Cell Growth Medium

-

TNF-α

-

Lmp-420

-

EVOM2™ Epithelial Voltohmmeter (or equivalent)

Protocol:

-

Coat Transwell® inserts with an appropriate attachment factor.

-

Seed HBECs onto the apical side of the inserts at a high density to form a confluent monolayer.

-

Culture the cells for several days until a stable, high TEER value is achieved (typically >150 Ω·cm²).

-

On the day of the experiment, measure the baseline TEER.

-

Treat the cells by adding TNF-α to the basolateral (lower) chamber, with or without Lmp-420 added to the apical (upper) chamber.

-

Measure TEER at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

-

Subtract the resistance of a blank, cell-free insert from the measured values and multiply by the surface area of the insert to obtain the final TEER in Ω·cm².

Disclaimer

These protocols and application notes are intended for research use only. The provided concentration ranges for Lmp-420 are suggestions and should be optimized for each specific cell line and experimental setup. It is the responsibility of the end-user to determine the suitability of these protocols for their specific research needs.

References

Troubleshooting & Optimization

Lmp-420 experimental variability and reproducibility